Boc-Lys(biotinyl)-OH
Description
Boc-Lys(biotinyl)-OH is a protected lysine derivative featuring a tert-butyloxycarbonyl (Boc) group on the α-amino group and a biotinyl moiety on the ε-amino side chain. This compound is pivotal in peptide synthesis for introducing biotin tags, enabling applications in affinity purification, diagnostic assays, and targeted drug delivery due to biotin's strong interaction with streptavidin . The Boc group offers acid-labile protection, allowing selective deprotection during solid-phase synthesis while retaining the biotinyl group intact .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQNFOCBPUXJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(biotinyl)-OH typically involves the protection of the lysine amino group with a tert-butoxycarbonyl (Boc) group, followed by the biotinylation of the lysine side chain. The general synthetic route is as follows:
Protection of Lysine: Lysine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to protect the amino group.
Biotinylation: The protected lysine is then reacted with biotin-N-hydroxysuccinimide ester (biotin-NHS) in the presence of a base to attach the biotin moiety to the lysine side chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Protection: Using industrial reactors, lysine is protected with Boc2O.
Biotinylation: The protected lysine is then biotinylated using biotin-NHS in large-scale reactors.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Boc-Lys(biotinyl)-OH can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Biotinylation: The biotin moiety can be further modified or used in biotin-avidin interactions.
Peptide Coupling: The lysine residue can be incorporated into peptides using standard peptide coupling reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Biotinylation: Biotin-NHS and a base such as triethylamine are used for biotinylation.
Peptide Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling.
Major Products Formed
Deprotected Lysine: Removal of the Boc group yields free lysine with a biotinylated side chain.
Biotinylated Peptides: Incorporation into peptides results in biotinylated peptides.
Scientific Research Applications
Boc-Lys(biotinyl)-OH has numerous applications in scientific research:
Protein Interaction Studies: The biotin moiety allows for easy detection and purification of biotinylated proteins, facilitating the study of protein-protein interactions.
Enzyme Assays: Used as a substrate in enzyme assays to study enzyme activity and specificity.
Drug Delivery: Biotinylated compounds can be used in targeted drug delivery systems.
Diagnostics: Utilized in diagnostic assays for the detection of biotinylated molecules.
Mechanism of Action
The mechanism of action of Boc-Lys(biotinyl)-OH involves the biotin-avidin interaction. Biotin has a high affinity for avidin and streptavidin, allowing for strong and specific binding. This interaction is used in various biochemical assays to detect and purify biotinylated molecules. The lysine residue can also participate in peptide bonding, allowing for incorporation into proteins and peptides.
Comparison with Similar Compounds
Structural and Functional Differences
Physical and Solubility Properties
Biological Activity
Boc-Lys(biotinyl)-OH, also known as N-alpha-t-Butyloxycarbonyl-N-epsilon-(biotin)-L-lysine, is a biotinylated derivative of lysine that plays a significant role in biochemical research and biotechnology. This compound combines the protective Boc group with a biotin moiety, which is crucial for its biological activity and applications.
Chemical Structure and Properties
- Molecular Formula : C_{22}H_{38}N_{4}O_{4}S
- Molecular Weight : 472.61 g/mol
- Functional Groups : The compound features a lysine backbone with a biotin attached to the epsilon amino group, allowing for specific interactions with avidin or streptavidin proteins.
Biotin acts as a cofactor for several carboxylase enzymes involved in critical metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The presence of the biotin moiety in this compound enhances its utility in biological assays and protein labeling due to its strong affinity for avidin and streptavidin, which are widely used in various biochemical applications.
Biological Applications
This compound has diverse applications in:
- Bioconjugation : Used for labeling proteins or peptides with biotin, facilitating their purification and detection.
- Assay Development : Enhances sensitivity in assays by providing a stable biotinylated component that can be easily detected.
- Surface Chemistry : Employed in the creation of biotinylated surfaces for studying protein interactions and enzyme activities.
Binding Studies
Studies have shown that this compound interacts effectively with avidin and streptavidin. The binding kinetics and specificity can vary based on factors such as pH and ionic strength. For example, surface plasmon resonance (SPR) studies indicate that the orientation of streptavidin on biotinylated surfaces can significantly influence enzyme activity when used in enzyme-linked assays .
Case Studies
-
Surface-Bound Enzyme Activity :
A study investigated the biological activity of enzymes immobilized on biotin-streptavidin surfaces. It was found that the enzyme's activity could be modulated by controlling the density of streptavidin on the surface. This highlights the importance of this compound in creating functionalized surfaces for enzyme applications . -
Protein Purification :
This compound has been utilized in protocols for purifying recombinant proteins through affinity chromatography. The high affinity between biotin and streptavidin allows for efficient isolation of target proteins from complex mixtures.
Comparative Analysis
| Compound Name | Structure/Function | Unique Features |
|---|---|---|
| Boc-Lys-OH | Unmodified lysine with Boc protection | Lacks biotin functionality |
| Biotin-Lysine | Biotin attached directly to lysine | More reactive without protection |
| Boc-D-Lys(2-Cl-Z)-OH | Chlorinated derivative of D-lysine | Potentially different reactivity |
| N3-D-Lys(Boc)-OH | Azide-modified D-lysine | Useful in click chemistry applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
